molecular formula C11H13NO4 B022380 N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide CAS No. 75813-77-3

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide

Cat. No.: B022380
CAS No.: 75813-77-3
M. Wt: 223.22 g/mol
InChI Key: WQDQWNJLJOPHHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide typically involves the acetylation of 4-hydroxy-3-methoxyacetophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products are substituted amides or thioesters.

Mechanism of Action

The mechanism of action of N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide involves its interaction with specific molecular targets. The acetoxy group allows it to participate in esterification reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, including those involved in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide is unique due to its combination of acetoxy and methoxy groups, which confer specific reactivity and biological activity. This makes it particularly useful in proteomics research and potential therapeutic applications .

Properties

IUPAC Name

(4-acetamido-2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)12-9-4-5-10(16-8(2)14)11(6-9)15-3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDQWNJLJOPHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434537
Record name 4-Acetamido-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75813-77-3
Record name 4-Acetamido-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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